molecular formula C10H15N3O B2992946 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane CAS No. 2320821-04-1

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane

Cat. No.: B2992946
CAS No.: 2320821-04-1
M. Wt: 193.25
InChI Key: CAGOSVPPTRIZAG-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, including 1,4-oxazepane derivatives, are synthesized through various chemical reactions and characterized by spectral methods such as FT-IR, NMR (1H-NMR, 13C-NMR), and measurement of physical properties. For example, the synthesis of new heterocyclic containing (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil involves multiple steps, starting from the reaction of 6-methyl 2-thiouracil with ethyl chloroacetate, followed by reactions leading to Schiff bases derivatives and eventually 1,3-oxazepine derivatives. These compounds are then characterized to confirm their structure and potential for further study (Mohammad, Ahmed, & Mahmoud, 2017).

Biological Activity

The exploration of the biological activity of these compounds is a significant area of research. For instance, some newly synthesized 1,3-oxazepine derivatives have been screened for antimicrobial activity against various strains of bacteria, showing significant antibacterial properties. This highlights the potential of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane derivatives as promising candidates for the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

The compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects various cellular signaling pathways. These pathways regulate processes such as cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function.

Pharmacokinetics

Similar compounds have been found to have good pharmacokinetic properties, with linear exposure with dose and excellent oral bioavailability . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of protein kinases. This inhibition can disrupt normal cell signaling, leading to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer, this could potentially slow tumor growth and progression .

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-9-11-4-3-10(12-9)13-5-2-7-14-8-6-13/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOSVPPTRIZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.